N-Benzyl-2-hydroxybenzamide (CAS 20919-36-2), also known as N-benzylsalicylamide, is a highly versatile, conformationally locked building block widely utilized in coordination chemistry and medicinal scaffold design. Featuring a salicylamide core functionalized with a lipophilic, flexible N-benzyl group, this compound exhibits strong resonance-assisted intramolecular hydrogen bonding that stabilizes its structural conformation [1]. For industrial and academic buyers, it serves as a premium precursor for the high-yield assembly of 3D tripodal ligands, lanthanide-sensitizing frameworks, and flexible pharmacophores, offering superior processability and organic solubility compared to rigid anilines or unfunctionalized amides.
Attempting to substitute N-Benzyl-2-hydroxybenzamide with simple salicylamide or rigid salicylanilides (N-phenylsalicylamides) fundamentally compromises downstream performance. Simple salicylamide lacks the necessary steric bulk and lipophilicity required to form highly selective, shielded coordination environments, leading to poor ion selectivity in sensor applications [1]. Conversely, salicylanilides possess a rigid N-aryl bond that severely restricts rotational degrees of freedom. This rigidity prevents the molecule from adopting the complex geometries necessary for self-assembling 3D tripodal coordination cages and limits its adaptability in biological binding pockets [2]. Procuring the exact N-benzyl derivative ensures the critical methylene (-CH2-) spacer is present, unlocking the flexibility required for advanced material and medicinal applications.
In structure-activity relationship (SAR) studies, the rigidity of the amide linker is a critical variable. When comparing N-benzylsalicylamides to rigid salicylanilides (N-phenyl analogs), the insertion of the methylene (-CH2-) spacer in the N-benzyl compound significantly improves conformational flexibility. This flexibility allows the molecule to adopt optimal binding geometries that rigid anilines cannot achieve, resulting in potent inhibition profiles (IC50 values in the 1–10 μM range for viral targets)[1]. Rigid salicylanilides often suffer from restricted rotation, limiting their adaptability in complex binding pockets.
| Evidence Dimension | Conformational flexibility and target inhibition (IC50) |
| Target Compound Data | N-benzylsalicylamide scaffold (IC50: 1–10 μM, high rotational freedom) |
| Comparator Or Baseline | Salicylanilide scaffold (rigid N-aryl bond, restricted adaptability) |
| Quantified Difference | Addition of a -CH2- spacer unlocks rotational degrees of freedom, maintaining or enhancing sub-10 μM potency. |
| Conditions | In vitro viral plaque inhibition assays |
Buyers designing screening libraries should prioritize the N-benzyl scaffold over rigid anilines to maximize ligand adaptability and hit rates.
N-Benzyl-2-hydroxybenzamide serves as an optimal terminal functional group for the synthesis of complex 3D tripodal ligands. When reacted with 1,1,1-tris(p-tosyloxymethyl)ethane, the N-benzylsalicylamide precursor achieves a robust 64% yield of the purified tripodal ligand[1]. The resulting cage structures effectively encapsulate lanthanides (e.g., Eu3+, Tb3+) and provide exceptional ion shielding, enabling the creation of K+-selective probes with a K+/Na+ selectivity ratio of ~14.1 [2]. Simpler amides lack the steric bulk required to form these highly selective, shielded coordination environments.
| Evidence Dimension | Tripodal ligand synthesis yield and ion selectivity |
| Target Compound Data | 64% isolated yield; K+/Na+ selectivity ratio of 14.1 |
| Comparator Or Baseline | Unshielded or simple bidentate ligands (poor selectivity, activated by both K+ and Na+) |
| Quantified Difference | 14.1-fold higher selectivity for target ions due to the specific steric shielding of the N-benzyl groups. |
| Conditions | Ether base coupling in DMF at 90 °C; fluorescence selectivity assay |
Procuring this specific compound is essential for materials scientists building highly selective luminescent sensors or stable lanthanide-organic frameworks.
Unlike meta- or para-hydroxybenzamides, N-Benzyl-2-hydroxybenzamide exhibits strong resonance-assisted intramolecular hydrogen bonding between the 2-hydroxyl group and the amide carbonyl. NMR studies confirm that this interaction locks the molecule predominantly in the α-conformation in nonpolar environments, evidenced by a sharp phenolic 2-OH singlet in the δ 11.5–12.6 ppm range [1]. This intramolecular locking prevents extensive intermolecular hydrogen bonding networks, resulting in higher solubility in organic solvents and more predictable steric behavior during complexation compared to its structural isomers.
| Evidence Dimension | Hydrogen bond directionality and conformational state |
| Target Compound Data | N-Benzyl-2-hydroxybenzamide (locked in α-conformation via strong intramolecular H-bonds) |
| Comparator Or Baseline | 3-hydroxy or 4-hydroxybenzamide isomers (prone to intermolecular H-bonding and aggregation) |
| Quantified Difference | Shift from intermolecular aggregation to a discrete, locked intramolecular conformation, enhancing organic solubility. |
| Conditions | Nonpolar solvent environments (e.g., CDCl3) monitored via 1H-NMR |
Buyers requiring predictable solubility and consistent ligand presentation in nonpolar reaction media should strictly specify the 2-hydroxy (salicyl) isomer.
Due to its proven ability to form stable 3D tripodal ligands in high yields (64%), N-Benzyl-2-hydroxybenzamide is the ideal precursor for assembling lanthanide-organic frameworks. Its terminal coordination sites effectively sensitize Eu3+ and Tb3+ ions, making it highly valuable for developing red-to-green tunable luminescent materials [1].
The steric bulk provided by the N-benzyl group creates a shielded coordination environment when assembled into supramolecular cages. This makes the compound a critical building block for K+-selective fluorescent probes, achieving high K+/Na+ selectivity ratios (~14.1) that simpler amides cannot replicate [2].
In medicinal chemistry, the incorporation of the methylene (-CH2-) spacer in the N-benzyl moiety provides essential rotational flexibility. This makes it a superior starting material compared to rigid salicylanilides for synthesizing screening libraries targeting complex viral or bacterial binding pockets [3].
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